

5-Bromo-2-iodo-4-methylpyridine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *5-Bromo-2-iodo-4-methylpyridine*

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **5-Bromo-2-iodo-4-methylpyridine**, a key intermediate for researchers, scientists, and professionals in drug development. This document summarizes its core chemical data, outlines a detailed synthetic protocol, and explores its potential applications in medicinal chemistry, with a focus on its utility in cross-coupling reactions.

Core Chemical Properties

5-Bromo-2-iodo-4-methylpyridine is a halogenated pyridine derivative with a molecular formula of C_6H_5BrIN .^[1] Its structure incorporates two different halogen atoms, bromine and iodine, at positions 5 and 2 respectively, and a methyl group at position 4. This substitution pattern offers distinct reactive sites, making it a valuable building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of **5-Bromo-2-iodo-4-methylpyridine** is presented in the table below. While a specific melting point is not available in the literature, data for related compounds are provided for comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrIN	[1]
Molecular Weight	297.919 g/mol	[1]
Density	2.2 ± 0.1 g/cm ³	[1]
Boiling Point	282.6 ± 35.0 °C at 760 mmHg	[1]
Flash Point	124.7 ± 25.9 °C	[1]
LogP	3.24	[1]
Melting Point	Not Available	[1]
Related Compound Melting Points		
5-Bromo-2-hydroxy-4-methylpyridine	198-202 °C	[2]
5-Bromo-2-chloro-4-methylpyridine	29-31 °C	

Synthesis of 5-Bromo-2-iodo-4-methylpyridine

A definitive, published synthesis for **5-Bromo-2-iodo-4-methylpyridine** is not readily available. However, a plausible and detailed experimental protocol can be adapted from the established synthesis of the closely related compound, 5-bromo-2-iodopyridine. The proposed synthesis would start from the commercially available 2-amino-5-bromo-4-methylpyridine.

Proposed Synthetic Protocol

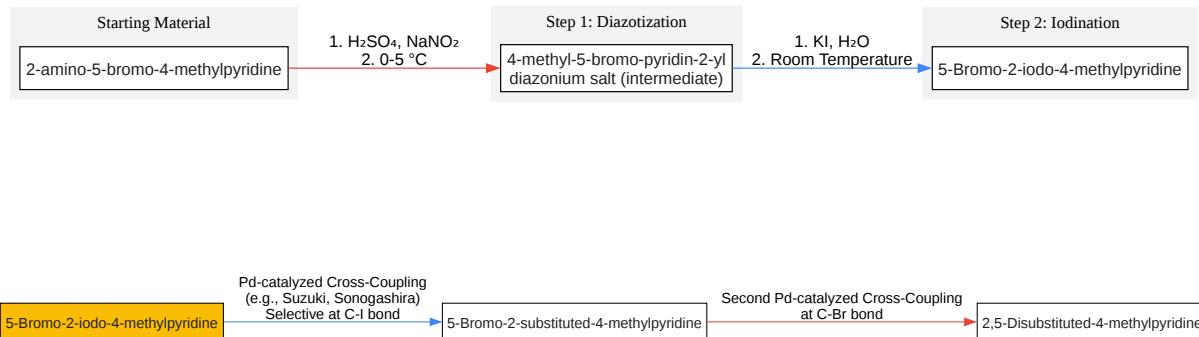
Step 1: Diazotization of 2-amino-5-bromo-4-methylpyridine

- In a reaction vessel maintained at 0-5 °C, dissolve 2-amino-5-bromo-4-methylpyridine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
- Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature. The addition is continued until a slight excess of nitrous

acid is detected (e.g., using starch-iodide paper). This step forms the corresponding diazonium salt.

Step 2: Iodination via Sandmeyer-type Reaction

- In a separate vessel, prepare a solution of potassium iodide (KI) in water.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete replacement of the diazonium group with iodine.
- The crude product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.
- The combined organic layers are then washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude **5-Bromo-2-iodo-4-methylpyridine** can be purified by column chromatography on silica gel or by recrystallization to yield the final product.



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References

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- 2. 5-溴-2-羟基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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